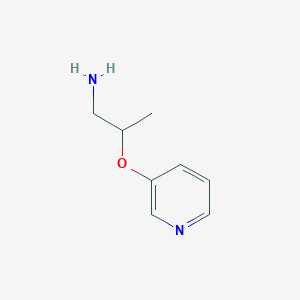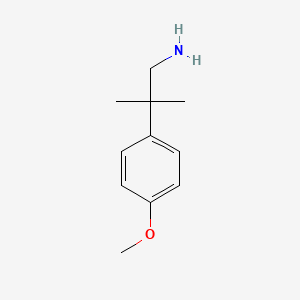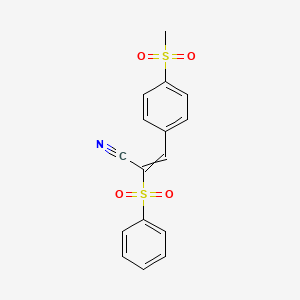
4-Fluorobenzil
Übersicht
Beschreibung
“4-Fluorobenzil” is a typo or a less common name, as most of the search results refer to compounds such as “4-Fluorobenzyl chloride” and "4-Fluorobenzyl bromide" . These compounds are used in various chemical reactions and have specific physical and chemical properties .
Synthesis Analysis
The synthesis of “4-Fluorobenzil” or related compounds like “4-Fluorobenzyl chloride” and “4-Fluorobenzyl bromide” is not explicitly mentioned in the search results .
Molecular Structure Analysis
The molecular structure of “4-Fluorobenzil” or related compounds is not explicitly mentioned in the search results .
Chemical Reactions Analysis
“4-Fluorobenzil” or related compounds like “4-Fluorobenzyl cyanide” are used in various chemical reactions. For example, 4-Fluorobenzyl cyanide has been used to improve the interfacial kinetics in lithium-ion batteries .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluorobenzil” or related compounds like “4-Fluorobenzyl chloride” include a clear colourless to light yellow liquid form, a refractive index of n20/D 1.513 (lit.), a boiling point of 82 °C/26 mmHg (lit.), and a density of 1.207 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
4-Fluorobenzil plays a significant role in the synthesis of various difluoroaromatic compounds. Keshtov et al. (2003) demonstrated its use in creating new difluoroaromatic compounds with heterocyclic central groups. The study highlighted the potential of 4-fluorobenzil in synthesizing complex chemical structures, which could have implications in various fields of chemistry and material science (Keshtov et al., 2003).
Antiproliferative Activity
In the field of medicinal chemistry, 4-fluorobenzil derivatives have shown potential in cancer treatment. Kumar et al. (2013) utilized 4-fluorobenzil in synthesizing Schiff bases with significant antiproliferative effects against human cancer cell lines. This research indicates the potential of 4-fluorobenzil derivatives in developing new anticancer agents (Kumar et al., 2013).
Antimicrobial Activity
4-Fluorobenzil-based compounds have also shown promise in antimicrobial applications. Rollas et al. (2002) discovered that hydrazones of 4-fluorobenzil demonstrated effective antimicrobial properties against various bacterial strains, indicating its potential use in developing new antimicrobial agents (Rollas et al., 2002).
Polymeric Carrier Activation
Chang et al. (1992) researched the use of 4-fluorobenzil derivatives in activating hydroxyl groups of polymeric carriers. This application is crucial in the covalent attachment of biologicals to solid supports, offering significant implications in bioconjugation and drug delivery systems (Chang et al., 1992).
Antituberculosis Activity
The antituberculosis potential of 4-fluorobenzil-based compounds has been explored, with Koçyiğit-Kaymakçıoğlu et al. (2009) reporting significant inhibitory activity against Mycobacterium tuberculosis. This suggests its potential application in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).
Photocatalysis and Photophysics
The compound's role in photocatalysis and photophysics is notable. Levitus et al. (2001) explored the photophysics of 1,4-diethynyl-2-fluorobenzene, a compound related to 4-fluorobenzil, providing insights into the effect of aggregation on the photophysics of diethynylbenzenes (Levitus et al., 2001).
Radiofluorination for Radiopharmaceuticals
Zlatopolskiy et al. (2012) discussed the role of 4-fluorobenzil derivatives in radiofluorination, crucial for creating radiopharmaceuticals. This application is significant in medical imaging and diagnostics, highlighting the compound's versatility in health sciences (Zlatopolskiy et al., 2012).
Protein Analysis and Biological Studies
Burchfield (1958) examined the reaction of cysteine with 1-fluoro-2,4-dinitrobenzene, a related compound, as part of a study on the mechanism of toxicants. This research is essential for understanding protein interactions and mechanisms of action in toxicology and pharmacology (Burchfield, 1958).
Synthesis of Quinoxaline Monomers
Baek and Harris (2005) developed an efficient synthetic route for quinoxaline monomers using 4-fluorobenzil derivatives, indicating its application in polymer chemistry and material science (Baek & Harris, 2005).
Organophotocatalysis
Shang et al. (2019) highlighted the use of 4CzIPN, a compound related to 4-fluorobenzil, in organophotocatalysis for various organic reactions. This application is significant in green chemistry and sustainable processes (Shang et al., 2019).
Tumor-Initiating Activity
LaVoie et al. (1993) explored the tumor-initiating activity of 4-fluorobenzo[j]-fluoranthene, related to 4-fluorobenzil, on mouse skin. This research provides insights into the carcinogenic potential of certain fluorinated compounds (LaVoie et al., 1993).
Adenosine Receptor Affinity
Betti et al. (1999) studied the affinity of 1,2,3-triazolo[4,5-d]pyrimidine derivatives towards A1 and A2A adenosine receptors, with some derivatives containing 4-fluorobenzil. This research is relevant in developing new pharmacological agents (Betti et al., 1999).
Safety And Hazards
Zukünftige Richtungen
There are several potential future directions for research on “4-Fluorobenzil” or related compounds. One area of interest is its potential use as a therapeutic agent for cancer treatment . Further studies are needed to fully understand the mechanism of action of these compounds and their potential applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPFVOJZNRINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzil | |
CAS RN |
3834-66-0 | |
| Record name | 4-Fluorobenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




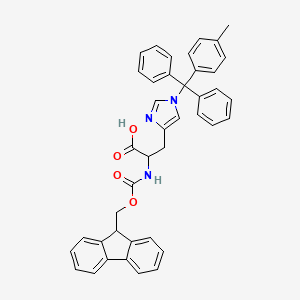
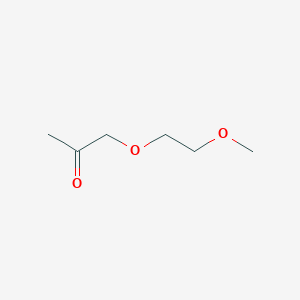
![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)


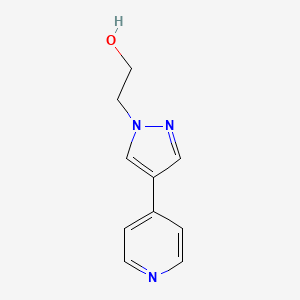

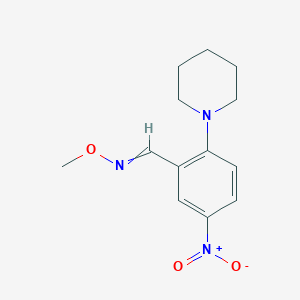
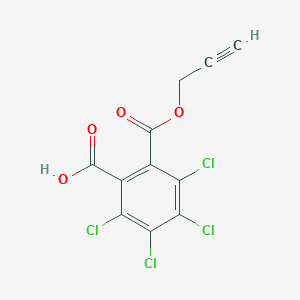
![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)
